1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE

Overview

Description

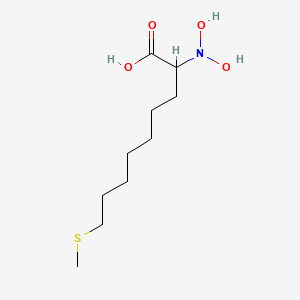

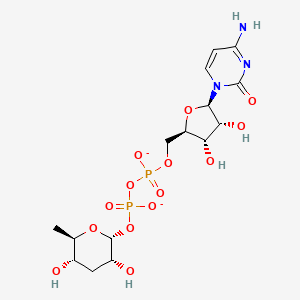

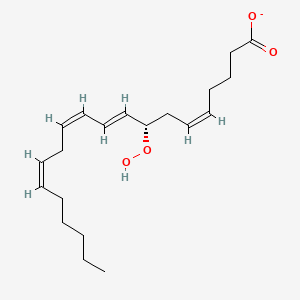

1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE is a phosphatidylcholine 34:0, where the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and octadecanoyl (stearoyl) respectively . This compound is a type of glycerophosphocholine and is known for its role as a potential plasma biomarker associated with type 2 diabetes mellitus and diabetic nephropathy.

Mechanism of Action

Target of Action

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine, also known as a phosphatidylcholine 34:0, is a type of phospholipid . The primary targets of this compound are cell membranes, where it plays a crucial role in maintaining the structural integrity of the cell and facilitating cellular functions .

Mode of Action

As a phospholipid, 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine interacts with its targets by integrating into the lipid bilayer of cell membranes . It contributes to the fluidity and flexibility of the membrane, which is essential for various cellular processes, including signal transduction and membrane trafficking .

Biochemical Pathways

The compound is involved in the phospholipid metabolic pathway . It can be synthesized and broken down by the cell as needed, contributing to the dynamic nature of the cell membrane .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed in the intestines, distributed in the body through the bloodstream, metabolized in the liver, and excreted via the bile .

Result of Action

The presence of 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine in the cell membrane influences the membrane’s properties and functionality . It can affect the activity of membrane proteins, the cell’s response to external signals, and the process of endocytosis and exocytosis .

Action Environment

Environmental factors such as temperature and pH can influence the action of 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine . For instance, changes in temperature can affect the fluidity of the cell membrane, thereby influencing the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other lipophilic substances . This compound also interacts with proteins and other biomolecules, contributing to the structural integrity of cell membranes and participating in signaling pathways . The nature of these interactions is primarily based on the hydrophobic and hydrophilic properties of the compound, allowing it to integrate into lipid bilayers and interact with membrane-bound proteins .

Cellular Effects

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine influences various cellular processes. It plays a role in cell signaling pathways, affecting gene expression and cellular metabolism . This compound is also involved in the regulation of membrane fluidity and permeability, impacting cell function and communication . In certain conditions, it can act as a biomarker for diseases such as type 2 diabetes mellitus and diabetic nephropathy.

Molecular Mechanism

At the molecular level, 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine exerts its effects through binding interactions with biomolecules. It can activate or inhibit enzymes, influencing various metabolic pathways . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . The binding interactions are facilitated by the amphipathic nature of the molecule, allowing it to interact with both hydrophobic and hydrophilic regions of proteins and other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine can change over time. The stability and degradation of the compound are influenced by factors such as temperature, pH, and the presence of enzymes . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in membrane composition and signaling pathways .

Dosage Effects in Animal Models

The effects of 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine vary with different dosages in animal models. At low doses, it can enhance cellular function and signaling, while at high doses, it may cause toxic or adverse effects . Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response .

Metabolic Pathways

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is involved in several metabolic pathways. It interacts with enzymes such as acyltransferases and phospholipases, contributing to the synthesis and degradation of phospholipids . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, impacting its biological activity .

Subcellular Localization

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles .

Preparation Methods

The synthesis of 1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE typically involves the esterification of glycerophosphocholine with hexadecanoic acid (palmitic acid) and octadecanoic acid (stearic acid). The reaction conditions often require the presence of a catalyst and an appropriate solvent to facilitate the esterification process . Industrial production methods may involve more advanced techniques such as enzymatic synthesis or the use of bioreactors to ensure high yield and purity.

Chemical Reactions Analysis

1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in cell signaling and inflammation.

Hydrolysis: In the presence of water and enzymes like phospholipases, this compound can be hydrolyzed to release fatty acids and glycerophosphocholine.

Substitution: This reaction can occur at the phosphate group, where different substituents can replace the existing groups under specific conditions.

Common reagents used in these reactions include oxidizing agents, water, and specific enzymes. The major products formed from these reactions are oxidized phospholipids, free fatty acids, and glycerophosphocholine .

Scientific Research Applications

1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions.

Comparison with Similar Compounds

1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE can be compared with other similar compounds such as:

1-Hexadecanoyl-2-octadecadienoyl-sn-glycero-3-phosphocholine: This compound has a similar structure but contains an octadecadienoyl group instead of an octadecanoyl group.

1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine: This compound contains a 9Z-octadecenoyl group, which introduces a double bond into the fatty acid chain.

1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine: This compound has a hexadecyl group instead of a hexadecanoyl group, affecting its physical and chemical properties.

Properties

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNPLUBHRSSFHT-RRHRGVEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701334417 | |

| Record name | (2R)-3-(Hexadecanoyloxy)-2-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59403-51-9 | |

| Record name | (2R)-3-(Hexadecanoyloxy)-2-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.